molecular formula C19H16BrN3O6S B11654665 [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate

Cat. No.: B11654665
M. Wt: 494.3 g/mol
InChI Key: VMNBJKNBNIHETB-UHFFFAOYSA-N
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Description

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate is a complex organic compound that features a bromine atom, a piperidine ring, and a dinitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The piperidine-1-carbothioyl group is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable thiocarbonyl donor. The final step involves the esterification of the phenyl group with 3,5-dinitrobenzoic acid under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The piperidine ring and dinitrobenzoate group can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C19H16BrN3O6S

Molecular Weight

494.3 g/mol

IUPAC Name

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C19H16BrN3O6S/c20-13-4-5-17(16(10-13)18(30)21-6-2-1-3-7-21)29-19(24)12-8-14(22(25)26)11-15(9-12)23(27)28/h4-5,8-11H,1-3,6-7H2

InChI Key

VMNBJKNBNIHETB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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